molecular formula C10H8N4O2 B8279664 5-Nitro-2,3'-bipyridin-6-amine

5-Nitro-2,3'-bipyridin-6-amine

Cat. No. B8279664
M. Wt: 216.20 g/mol
InChI Key: JOICQOFBBBNORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2,3'-bipyridin-6-amine is a useful research compound. Its molecular formula is C10H8N4O2 and its molecular weight is 216.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2,3'-bipyridin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2,3'-bipyridin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Nitro-2,3'-bipyridin-6-amine

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

3-nitro-6-pyridin-3-ylpyridin-2-amine

InChI

InChI=1S/C10H8N4O2/c11-10-9(14(15)16)4-3-8(13-10)7-2-1-5-12-6-7/h1-6H,(H2,11,13)

InChI Key

JOICQOFBBBNORI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven dried resealable Schlenk tube was charged with 6-chloro-3-nitropyridin-2-amine (5 g, 28.81 mmol), 3-pyridineboronic acid (5.31 g, 43.2 mmol), dioxane (250 mL) and a 2M aqueous solution of cesium carbonate (43 mL, 86.4 mmol). The Schlenk tube was subjected to three cycles of evacuation-backfilling with argon, and 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane complex (2.3 g, 2.81 mmol) was added. After three new cycles of evacuation-backfilling with argon, the Schlenk tube was capped and placed in a 100° C. oil bath. After 3 h, the mixture was cooled, partitioned between water and ethyl acetate, the aqueous phase extracted twice with ethyl acetate, the organic layers washed with brine, dried (MgSO4) and evaporated. The residue was purified by silica gel flash chromatography (95:5 dichloromethane/methanol) to give the title compound (4.8 g, 77%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Three
Yield
77%

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